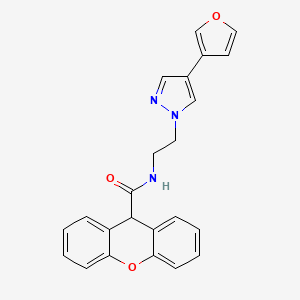
3-(4-(三氟甲基)苯基)丙-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group .
Synthesis Analysis
The synthesis of this compound has been studied using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS . Under standard optimized conditions (0.1 MPa of H2, 25 °C, 20 h in γ-valerolactone or in Me-THF), hydrogenation of VI to III resulted in a 100% yield as compound IV remained unchanged in the reaction mixture .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 255.67 . The InChI code for this compound is 1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H .Chemical Reactions Analysis
The thermal behavior of this compound has been investigated. In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . TG-FTIR studies revealed that the compound decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .Physical and Chemical Properties Analysis
The compound melts at 159.6 °C (∆Hfus = 37.4 kJ mol−1) without recrystallization on cooling . The compound is a small molecule with a molecular weight of 309.3261 .科学研究应用
神经精神疾病研究应用
对与 3-(4-(三氟甲基)苯基)丙-1-胺盐酸盐结构相关的化合物的研究为神经精神疾病提供了见解。例如,研究探索了某些药物对帕金森病症状的影响,阐明了与该疾病相关的生化改变以及这些化合物调节神经递质系统的潜在治疗作用 (戴维斯等人,1979 年;伯恩斯等人,1985 年)。
环境毒理学
对环境苯酚的研究,包括与 3-(4-(三氟甲基)苯基)丙-1-胺盐酸盐结构相似的苯酚,突出了通过消费产品普遍接触这些化合物,并引发了对其潜在健康影响的担忧。对孕妇尿液中环境苯酚浓度的调查有助于了解接触水平和可能对健康造成的影响 (莫滕森等人,2014 年)。
药代动力学
对相关化合物药代动力学的研究提供了有关其在人体中吸收、分布、代谢和排泄 (ADME) 曲线的宝贵信息。此类研究对于了解药物在临床使用中的安全性、有效性和剂量优化至关重要。具有药理学相似性的化合物苯肾上腺素的药代动力学已被广泛研究,提供了对这类化学品的全身暴露和代谢途径的见解 (亨斯特曼和戈龙齐,1982 年)。
安全和危害
作用机制
Target of Action
The primary target of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, also known as (S)-Fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This compound blocks the reuse of serotonin, thereby increasing its availability and enhancing neurotransmission .
Mode of Action
The compound interacts with its target by binding to the serotonin reuptake transporter protein. This binding inhibits the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron . As a result, the concentration of serotonin in the synaptic cleft increases, which enhances serotonin neurotransmission .
Biochemical Pathways
The enhanced serotonin neurotransmission affects various biochemical pathways. Serotonin is involved in regulating mood, appetite, and sleep, among other functions. Therefore, an increase in serotonin levels can have various downstream effects, including mood elevation and appetite suppression .
Pharmacokinetics
It’s known that the compound undergoes metabolism, with one of the metabolites being 4-(trifluoromethyl)phenol .
Result of Action
The result of the compound’s action is an increase in serotonin neurotransmission. This can lead to various effects at the molecular and cellular level, including changes in gene expression and neuronal firing patterns. These changes can result in the observed antidepressant effects of the compound .
Action Environment
The action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can be influenced by various environmental factors. For example, the compound’s action can be affected by the pH of the environment, as this can influence the compound’s ionization state and, therefore, its ability to cross cell membranes . Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability .
属性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,1-2,7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARDZVTYRJOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
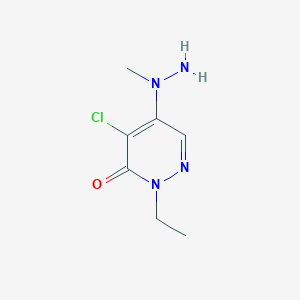

![2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2954209.png)
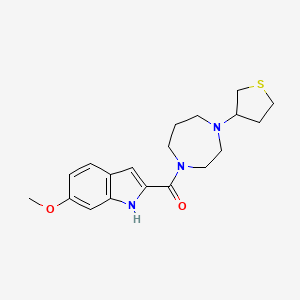
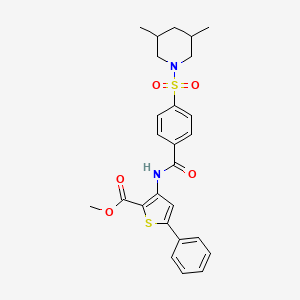
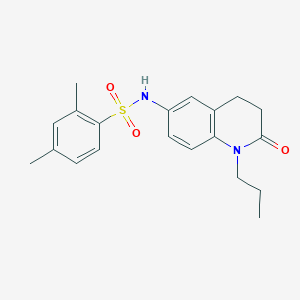
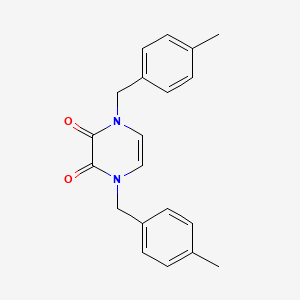
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2954218.png)
![N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2954220.png)
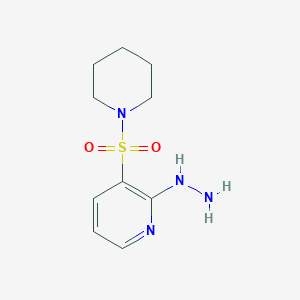


![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide](/img/structure/B2954225.png)
